molecular formula C20H42O2Sn B14586065 Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane CAS No. 61276-58-2

Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane

Cat. No.: B14586065
CAS No.: 61276-58-2
M. Wt: 433.3 g/mol
InChI Key: KFAZXGAAZMDMJX-UHFFFAOYSA-N
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Description

Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an epoxy-functionalized alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane typically involves the reaction of tributyltin hydride with an appropriate epoxy-functionalized alkyl halide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in this synthesis include toluene or hexane, and the reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane undergoes various types of chemical reactions, including:

    Oxidation: The tin atom can be oxidized to higher oxidation states, leading to the formation of tin oxides.

    Reduction: The compound can participate in reduction reactions, often facilitated by the presence of the tin-hydride bond.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxy ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while nucleophilic substitution can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein modification.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics.

Mechanism of Action

The mechanism by which tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The epoxy group can also react with nucleophiles, further contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin chloride: Another organotin compound with similar reactivity but different functional groups.

    Tributyltin hydride: Used in similar synthetic applications but lacks the epoxy functionality.

    Triphenyltin hydroxide: Similar in terms of tin chemistry but with phenyl groups instead of butyl groups.

Uniqueness

Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane is unique due to the presence of both the epoxy group and the organotin moiety. This combination allows for a wide range of chemical reactions and applications that are not possible with other organotin compounds.

Properties

CAS No.

61276-58-2

Molecular Formula

C20H42O2Sn

Molecular Weight

433.3 g/mol

IUPAC Name

tributyl-[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxystannane

InChI

InChI=1S/C8H15O2.3C4H9.Sn/c1-7(2,6-5-10-6)8(3,4)9;3*1-3-4-2;/h6H,5H2,1-4H3;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

KFAZXGAAZMDMJX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(C)(C)C(C)(C)C1CO1

Origin of Product

United States

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